

ethyl isocyanoacetate CAS number and identifiers

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Compound of Interest

Compound Name: *Ethyl isocyanoacetate*

Cat. No.: B046423

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An In-depth Technical Guide to **Ethyl Isocyanoacetate** for Researchers and Drug Development Professionals

Introduction

Ethyl isocyanoacetate is a versatile organic compound widely utilized as a key building block in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery.^[1] Its utility stems from the reactive isocyano group, which can participate in various cycloaddition and multicomponent reactions. This guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis protocols, and key applications in organic synthesis.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of **ethyl isocyanoacetate** is provided below.

Table 1: Identifiers for Ethyl Isocyanoacetate

Identifier	Value
CAS Number	2999-46-4 [1] [2] [3] [4] [5] [6] [7] [8]
EC Number	221-077-9 [1] [5] [7]
Molecular Formula	C5H7NO2 [1] [4] [5] [7] [8]
Molecular Weight	113.12 g/mol [4] [8]
IUPAC Name	ethyl 2-isocyanoacetate [5]
InChI	1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 [3] [5]
InChIKey	FPULFENIJDPZBX-UHFFFAOYSA-N [3] [5]
SMILES	CCOC(=O)C[N+](=O)[C-] [3] [5]
PubChem CID	533707 [1] [5]
MDL Number	MFCD00000007 [4]

Table 2: Physicochemical Properties of Ethyl Isocyanoacetate

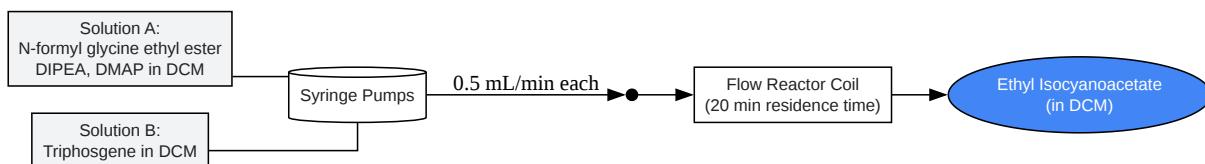
Property	Value
Appearance	Light yellow to brown liquid [2]
Boiling Point	194-196 °C (lit.) [2] [3]
Density	1.035 g/mL at 25 °C (lit.) [2] [3]
Refractive Index	n20/D 1.418 (lit.) [2] [3]
Solubility	Miscible with organic solvents; slightly miscible with water. [2]
Storage Temperature	2-8°C [3]

Experimental Protocols

Flow Synthesis of Ethyl Isocyanoacetate

A continuous flow process has been developed for the safe and efficient in-situ generation of **ethyl isocyanoacetate**.^{[9][10]}

Methodology: A solution (A) containing N-formyl glycine ethyl ester (10 mmol), diisopropylethylamine (DIPEA, 20 mmol), and 4-dimethylaminopyridine (DMAP, 3 mmol) in dry dichloromethane (DCM, 10 mL) is prepared.^[2] A second solution (B) of triphosgene (3.3 mmol) in dry DCM (10 mL) is also prepared.^[2] The two solutions are pumped at equal flow rates (e.g., 0.5 mL/min each) and combined in a T-mixer.^[2] The combined stream is then directed through a series of linked FEP reactor coils (e.g., two 10 mL vessels) to achieve a residence time of approximately 20 minutes at ambient temperature.^[2] The output stream contains **ethyl isocyanoacetate**, which can be used directly in subsequent telescoped reactions.^{[9][10]} The product can be isolated by carefully evaporating the solvent to ~80% of its total volume, followed by filtration through silica to remove salts, yielding the product as a dark yellow oil.^[2]



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Caption: Workflow for the continuous flow synthesis of **ethyl isocyanoacetate**.

Synthesis of Ethyl 2-isocyanoacetate (Isomer)

For clarity, it is important to distinguish **ethyl isocyanoacetate** from its isomer, ethyl isocyanatoacetate (CAS 2949-22-6). A method for synthesizing the latter is described here.^[11] ^[12]

Methodology: To a solution of ethyl 2-isocyanoacetate (60.8 mmol) in dichloromethane (60 mL) is added dimethyl sulfoxide (DMSO, 76 mmol).^[11] The solution is cooled to -78 °C in a dry ice/acetone bath. Trifluoroacetic anhydride (6.2 mmol) is then added dropwise over 5 minutes. The solution is stirred for 5 minutes at -78 °C, then allowed to warm to room temperature over

1 hour and stirred for an additional 5 minutes. The reaction progress can be monitored by IR spectroscopy, looking for the disappearance of the isonitrile peak ($\sim 2164 \text{ cm}^{-1}$) and the appearance of the isocyanate peak ($\sim 2255 \text{ cm}^{-1}$). The reaction mixture is concentrated by rotary evaporation. The residue is dissolved in ice-cold dichloromethane (20 mL) and washed three times with ice-cold deionized water (10 mL portions). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under high vacuum to afford ethyl 2-isocyanatoacetate as a dark brown oil (96-97% yield).[11]

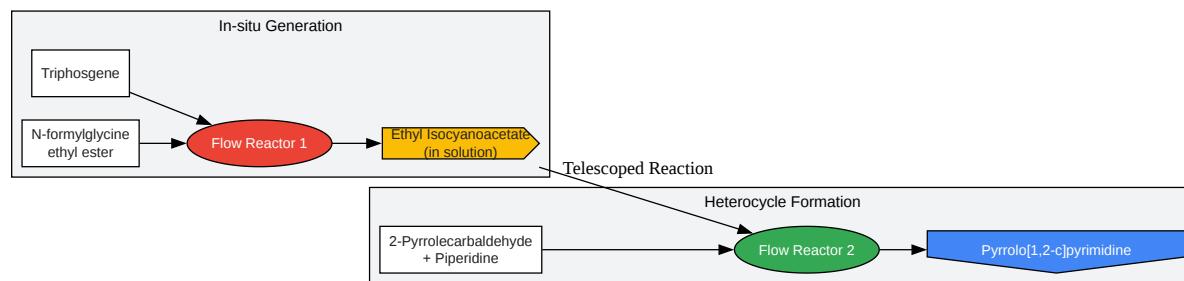
Applications in Heterocyclic Synthesis

Ethyl isocyanatoacetate serves as a precursor for a multitude of heterocyclic structures.[2][13]

Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines

The in-situ generated stream of **ethyl isocyanatoacetate** from the flow synthesis protocol can be directly "telescoped" into subsequent reactions to form complex heterocycles, avoiding the isolation of the potentially hazardous isocyanatoacetate.[9][10]

Methodology for Pyrrolo[1,2-c]pyrimidines: The output stream from the **ethyl isocyanatoacetate** flow synthesis is combined with a third stream containing 2-pyrrolecarbaldehyde (1 equiv.) and piperidine (6 equiv.) in dry DCM. This combined stream is passed through a second flow reactor, achieving the desired heterocyclic product after a specific residence time.[10]



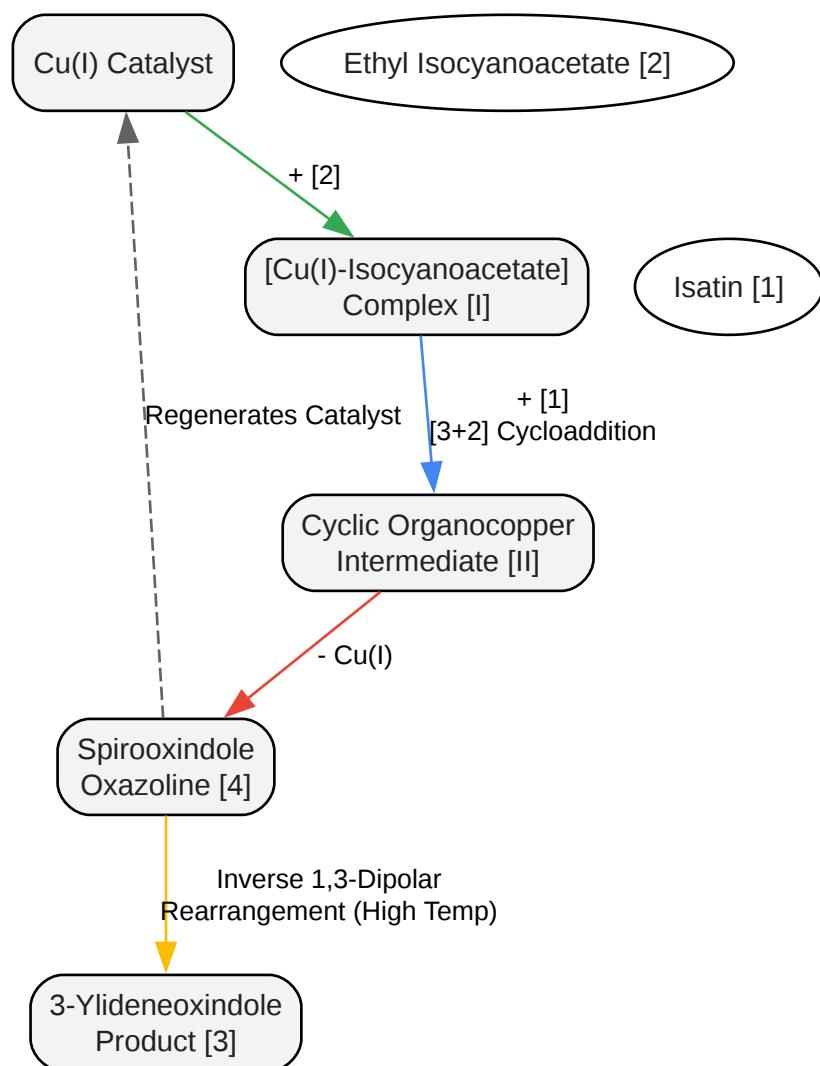
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Caption: Telescopied flow synthesis of heterocycles from **ethyl isocyanoacetate**.

Synthesis of 3-Ylideneoxindoles

Ethyl isocyanoacetate can act as a two-carbon donor, similar to a Wittig reagent, in a copper-catalyzed reaction with isatins to produce 3-ylideneoxindoles.[14]

Proposed Reaction Mechanism: The reaction is initiated by the coordination of **ethyl isocyanoacetate** to the Cu(I) catalyst. This complex then undergoes a formal [3+2] cycloaddition with the isatin carbonyl group to form a spirooxindole oxazoline intermediate. At elevated temperatures, this intermediate undergoes an inverse 1,3-dipolar cycloaddition and subsequent rearrangement to yield the final 3-ylideneoxindole product.[14]



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Caption: Proposed catalytic cycle for the synthesis of 3-ylideneoxindoles.

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